[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
CAS No.: 1351647-81-8
Cat. No.: VC5028114
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.7
* For research use only. Not for human or veterinary use.
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride - 1351647-81-8](/images/structure/VC5028114.png)
Specification
CAS No. | 1351647-81-8 |
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Molecular Formula | C12H13ClN2O3 |
Molecular Weight | 268.7 |
IUPAC Name | [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H |
Standard InChI Key | WBKFHQQKACVGEW-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl |
Introduction
Chemical Identity and Structural Properties
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride belongs to the class of heterocyclic organic compounds, integrating a 1,4-benzodioxin core with a 1,2-oxazole ring. Its molecular formula is C₁₂H₁₃ClN₂O₃, with a molecular weight of 268.7 g/mol. The IUPAC name reflects its substitution pattern: [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride.
Key Structural Features:
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Benzodioxin Core: A six-membered aromatic ring fused with two oxygen atoms at positions 1 and 4, contributing to electron-rich regions that facilitate interactions with biological targets.
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Oxazole Ring: A five-membered heterocycle containing nitrogen and oxygen, known to enhance metabolic stability and binding affinity in drug design.
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Methanamine Hydrochloride: A primary amine group protonated as a hydrochloride salt, improving solubility and bioavailability.
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 1351647-81-8 |
Molecular Formula | C₁₂H₁₃ClN₂O₃ |
Molecular Weight | 268.7 g/mol |
IUPAC Name | [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride |
SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl |
InChI Key | WBKFHQQKACVGEW-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors.
Synthetic Route
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Formation of the Benzodioxin Core:
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Precursors such as catechol derivatives undergo cyclization with dibromoethane or epichlorohydrin under basic conditions to form the 1,4-benzodioxin structure.
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Oxazole Ring Construction:
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The oxazole ring is synthesized via cyclocondensation reactions. For example, a nitrile oxide intermediate generated from hydroxylamine and a carbonyl compound reacts with an alkyne derivative attached to the benzodioxin core.
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Amination and Salt Formation:
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Introduction of the methanamine group is achieved through nucleophilic substitution or reductive amination. The final hydrochloride salt is precipitated by treating the free base with hydrochloric acid.
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Industrial-Scale Considerations
While laboratory-scale synthesis prioritizes purity and structural confirmation, industrial production optimizes for yield and cost-efficiency. Continuous flow reactors and catalytic methods are employed to reduce reaction times and waste.
Characterization and Analytical Techniques
Rigorous characterization ensures structural fidelity and purity, critical for pharmacological evaluation.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR confirms proton environments, with characteristic signals for the benzodioxin aromatic protons (δ 6.7–7.1 ppm) and oxazole protons (δ 8.2–8.5 ppm).
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¹³C NMR identifies carbon types, including the oxazole C-3 (δ 150–160 ppm) and benzodioxin oxygenated carbons (δ 100–110 ppm).
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High-Resolution Mass Spectrometry (HRMS):
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Validates molecular weight with a peak at m/z 268.7 (M+H⁺).
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Biological Activity and Mechanistic Insights
Anticancer Efficacy
Studies on structurally analogous compounds reveal potent anticancer activity. For instance, derivatives with benzodioxin-oxazole hybrids exhibit IC₅₀ values below 100 μM in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
Proposed Mechanisms:
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Apoptosis Induction:
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Activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential.
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Kinase Inhibition:
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Selective inhibition of Aurora kinases (AURKA/B), critical regulators of mitosis.
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Cell Cycle Arrest:
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G2/M phase arrest mediated by modulation of cyclin-dependent kinases (CDKs).
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Additional Pharmacological Effects
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Antioxidant Activity: The benzodioxin moiety scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress-related pathologies.
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Neuroprotective Potential: Preliminary data suggest acetylcholinesterase inhibition, relevant to Alzheimer’s disease treatment.
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications, such as halogenation at the benzodioxin ring or substitution of the oxazole nitrogen, are explored to enhance potency and pharmacokinetic profiles.
Targeted Therapy Development
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Oncology: As a kinase inhibitor, this compound is a candidate for combination therapies with DNA-damaging agents.
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Neurology: Its acetylcholinesterase inhibitory activity warrants investigation in neurodegenerative disease models.
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